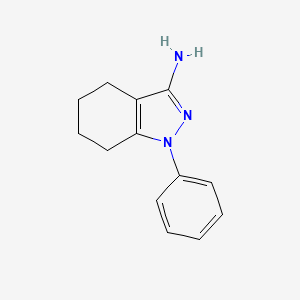![molecular formula C29H28N6O3 B2697634 6-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-2-(p-tolyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one CAS No. 933252-37-0](/img/no-structure.png)
6-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-2-(p-tolyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications
Compounds similar to the one inquired have been synthesized and evaluated for their antimicrobial activities. For instance, a study detailed the synthesis of novel 1,2,4-triazole derivatives, some of which showed moderate to good antimicrobial activities against a range of microorganisms. This suggests potential applications of such compounds in developing new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Antitumor and Antiviral Applications
Another area of interest is the development of antitumor and antiviral agents. Research on quinazoline derivatives, including 4-(4-aryl-1-piperazinyl)quinazolines, has shown broad spectrum antitumor activity and moderate anti-HIV-1 potency. This highlights the potential of these compounds in cancer and HIV treatment strategies (El-Sherbeny, Gineinah, Nasr, & El-Shafeih, 2003).
Pharmacological Applications
Some derivatives have been characterized for their pharmacological properties, including alpha 1-adrenoceptor antagonist activities, suggesting uses in treating conditions like hypertension and prostate hyperplasia. Studies have detailed the synthesis and evaluation of compounds for their selectivity and potency against alpha 1-adrenoceptors, offering insights into their therapeutic potential (Chueh, Chern, Choong, Guh, & Teng, 2002).
Chemical and Quality Control Applications
The development of quality control methods for triazoloquinazoline derivatives as antimalarial agents has been explored. This includes establishing parameters such as solubility, identification, and assay methods, underscoring the importance of these compounds in pharmaceutical research and development (Danylchenko, Kovalenko, Gubar, Zhuk, & Mariutsa, 2018).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of a piperazine derivative with a triazoloquinazolinone derivative. The piperazine derivative is first reacted with an oxoethyl group to form an intermediate, which is then reacted with the triazoloquinazolinone derivative to form the final product.", "Starting Materials": [ "4-(2-methoxyphenyl)piperazine", "2-bromoacetoacetate", "p-tolylamine", "sodium hydride", "1,2,4-triazolo[1,5-c]quinazolin-5(6H)-one" ], "Reaction": [ "Step 1: 4-(2-methoxyphenyl)piperazine is reacted with 2-bromoacetoacetate in the presence of sodium hydride to form 2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl acetate.", "Step 2: 2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl acetate is then reacted with p-tolylamine to form 6-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-2-(p-tolyl)quinazolin-4(3H)-one.", "Step 3: 1,2,4-triazolo[1,5-c]quinazolin-5(6H)-one is then reacted with 6-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-2-(p-tolyl)quinazolin-4(3H)-one in the presence of a base to form the final product, 6-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-2-(p-tolyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one." ] } | |
CAS-Nummer |
933252-37-0 |
Produktname |
6-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-2-(p-tolyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one |
Molekularformel |
C29H28N6O3 |
Molekulargewicht |
508.582 |
IUPAC-Name |
6-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-2-(4-methylphenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-one |
InChI |
InChI=1S/C29H28N6O3/c1-20-11-13-21(14-12-20)27-30-28-22-7-3-4-8-23(22)34(29(37)35(28)31-27)19-26(36)33-17-15-32(16-18-33)24-9-5-6-10-25(24)38-2/h3-14H,15-19H2,1-2H3 |
InChI-Schlüssel |
CTQYHERSWRRZBC-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=NN3C(=N2)C4=CC=CC=C4N(C3=O)CC(=O)N5CCN(CC5)C6=CC=CC=C6OC |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



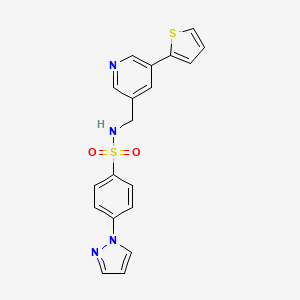
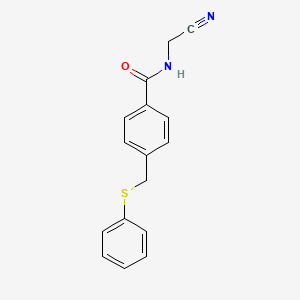
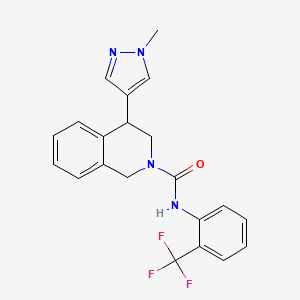
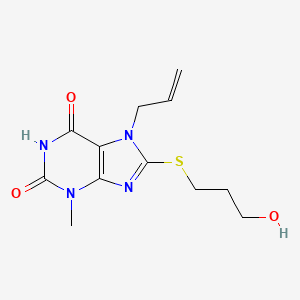

![Allyl 1,3,7-trimethyl-5-(3-methylthiophen-2-yl)-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2697561.png)
![methyl 1-[2-[N-(cyanomethyl)anilino]-2-oxoethyl]-5-nitro-2-oxopyridine-3-carboxylate](/img/structure/B2697562.png)
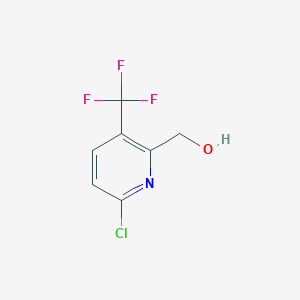
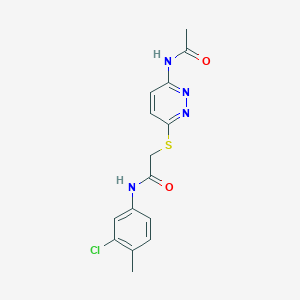
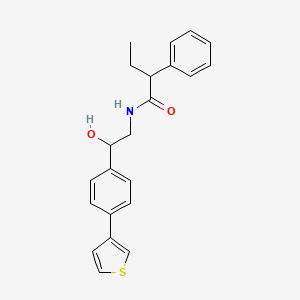
![N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)cyclopropanesulfonamide](/img/structure/B2697568.png)

